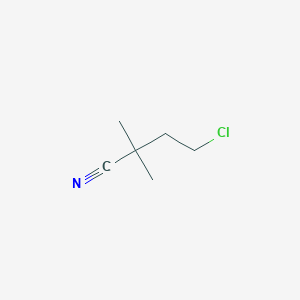

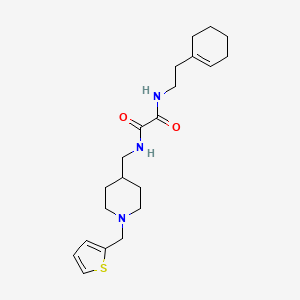

![molecular formula C26H32N2O4 B2474723 (Z)-ethyl 2-methyl-5-oxo-4-(((2,2,6,6-tetramethylpiperidin-4-yl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate CAS No. 637755-84-1](/img/structure/B2474723.png)

(Z)-ethyl 2-methyl-5-oxo-4-(((2,2,6,6-tetramethylpiperidin-4-yl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

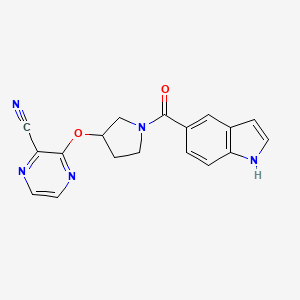

The compound contains a tetramethylpiperidin-4-yl group, which is a type of hindered secondary amine . It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The presence of the ethyl ester group (-COOC2H5) suggests that it is a derivative of a carboxylic acid.

Chemical Reactions Analysis

The tetramethylpiperidin-4-yl group can participate in various reactions. For example, it can be used to prepare metallo-amide bases and selective generation of silylketene acetals .Physical And Chemical Properties Analysis

The tetramethylpiperidin-4-yl group has a refractive index of 1.445, a boiling point of 152 °C, and a density of 0.837 g/mL at 25 °C .Applications De Recherche Scientifique

Antimicrobial and Antioxidant Activity The derivative ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate has been synthesized and studied for antimicrobial and antioxidant activities. The study conducted by Devi et al. (2010) highlighted the synthesis process and the resultant Schiff bases' properties, offering insights into the biological activity potential of such compounds (Devi et al., 2010).

Catalytic and Chemical Transformations Gabriele et al. (2012) explored the conversion of 3-yne-1,2-diol derivatives into furan-3-carboxylic esters through PdI(2)/KI-catalyzed direct oxidative carbonylation. This indicates the compound's role in advanced chemical transformations, showcasing its utility in producing high-value-added compounds (Gabriele et al., 2012).

Material Science and Renewable Resources Pacheco et al. (2015) discussed the utility of similar compounds in the production of biobased terephthalic acid precursors, essential for creating renewable polyethylene terephthalate (PET). The work emphasizes the compound's significance in sustainable material production and its role in developing renewable resources (Pacheco et al., 2015).

Biological Activity and Medicinal Chemistry Phutdhawong et al. (2019) prepared derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate and evaluated their biological activities, including cytotoxicity against cancer cell lines and antimicrobial properties. This study opens pathways for using such compounds in pharmaceuticals and drug development (Phutdhawong et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 5-hydroxy-2-methyl-4-[(2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]benzo[g][1]benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O4/c1-7-31-24(30)20-15(2)32-23-18-11-9-8-10-17(18)22(29)19(21(20)23)14-27-16-12-25(3,4)28-26(5,6)13-16/h8-11,14,16,28-29H,7,12-13H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXWABVOHCQJRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NC4CC(NC(C4)(C)C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]thiophene-2-carboxylic acid](/img/structure/B2474641.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2474644.png)

![4-[(Trifluoromethyl)sulfanyl]aniline hydrochloride](/img/structure/B2474647.png)

![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2474653.png)

![6'-chloro-1-(3,4-dimethoxybenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2474654.png)